Product packaging for Imidazo[1,2-A]pyrrolo[3,2-D]imidazole(Cat. No.:CAS No. 676999-16-9)

Imidazo[1,2-A]pyrrolo[3,2-D]imidazole

Cat. No.: B12897742
CAS No.: 676999-16-9
M. Wt: 144.13 g/mol
InChI Key: NQSOBLZDNGWQCF-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrrolo[3,2-d]imidazole (CAS 676999-16-9) is a polycyclic aromatic system featuring a fused imidazo-pyrrolo-imidazole structure . This complex heterocyclic scaffold is of significant interest in medicinal chemistry and materials science research. With a molecular formula of C 7 H 4 N 4 and a molecular weight of 144.13 g/mol, it presents a nitrogen-rich framework for exploring novel chemical space . The compound's structure is closely related to other N-fused heterocyclic systems, such as pyrrolo[1,2-a]imidazoles, which are prominent motifs in pharmaceutical research . Fused imidazole derivatives, in general, are recognized for their ability to interact with diverse biological targets due to their electronic-rich characteristics, which facilitate binding with various enzymes and receptors . Such scaffolds are frequently investigated for developing potential therapeutic agents, including kinase inhibitors . Supplied as a high-purity solid, this product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N4 B12897742 Imidazo[1,2-A]pyrrolo[3,2-D]imidazole CAS No. 676999-16-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

676999-16-9

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

1,3,7,9-tetrazatricyclo[6.3.0.02,6]undeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C7H4N4/c1-2-8-6-5(1)10-7-9-3-4-11(6)7/h1-4H

InChI Key

NQSOBLZDNGWQCF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1=NC3=NC=CN23

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,2 a Pyrrolo 3,2 D Imidazole and Its Analogs

Strategies for Constructing the Imidazo[1,2-A]pyrrolo[3,2-D]imidazole Core

The construction of the this compound nucleus can be envisioned through several strategic approaches, primarily focusing on the sequential or concerted formation of the imidazole (B134444) and pyrrole (B145914) rings onto a pre-existing imidazole scaffold.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures in a single synthetic operation. For the synthesis of fused imidazole systems, the Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool. nih.gov This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide to furnish imidazo[1,2-a]pyridines. nih.gov Adapting this methodology to the synthesis of this compound would necessitate the use of a suitably functionalized 2-aminoimidazole derivative as the starting amine component.

While a direct application of the GBB reaction to form the target tricyclic system has not been reported, the synthesis of various fused imidazole derivatives through MCRs has been demonstrated. For instance, a one-pot, three-component reaction of aromatic aldehydes, indoline-2,3-dione or 1,10-phenanthroline-5,6-dione, and ammonium acetate, catalyzed by L-proline, has been used to synthesize condensed imidazoles. Similarly, copper-catalyzed three-component reactions have been employed to produce polysubstituted imidazo[1,2-a]pyridines. rsc.org These examples highlight the potential of MCRs in constructing the imidazole ring of the target system. A hypothetical MCR approach to the this compound core is presented in the table below.

Reactant A Reactant B Reactant C Potential Product Reaction Type
2-Amino-4,5-dihydropyrrolo[2,3-d]imidazole Aldehyde Isocyanide This compound derivative Groebke-Blackburn-Bienaymé Reaction
Pyrrolo[2,3-d]imidazole-2-carboxaldehyde Amine Isocyanide This compound derivative Ugi-type Reaction

Intramolecular cyclization is a common and effective strategy for the formation of fused heterocyclic rings. The synthesis of the this compound core could be achieved through the cyclization of a suitably substituted pyrrolo[2,3-d]imidazole precursor. For instance, an N-acylated pyrrolo[2,3-d]imidazole with a pendant functional group capable of cyclizing onto the imidazole nitrogen could be a viable intermediate.

Annulation, the formation of a new ring onto an existing one, is another key strategy. The annulation of an imidazole ring onto a pyrrole scaffold, or vice-versa, can lead to the desired tricyclic system. A review of the synthesis of di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles reveals several relevant intramolecular cyclization and annulation strategies. nih.gov For example, the intramolecular cyclization of 2-(2-oxopyrrolidin-1-yl)-acetamide derivatives can yield 2-halosubstituted pyrrolo[1,2-a]imidazoles. nih.gov Furthermore, the intramolecular 1,3-dipolar cycloaddition of dihydroimidazolium ylides has been shown to produce imidazo[1,2-a]indoles. rsc.org

A plausible synthetic route could involve the initial construction of a functionalized pyrrolo[2,3-d]imidazole, followed by an intramolecular cyclization to complete the tricyclic core. The following table outlines some potential intramolecular cyclization strategies.

Starting Material Key Transformation Product
N-(2-oxo-propyl)pyrrolo[2,3-d]imidazole Intramolecular condensation This compound derivative
2-(Pyrrolo[2,3-d]imidazol-1-yl)ethanamine Intramolecular cyclodehydration Tetrahydro-Imidazo[1,2-A]pyrrolo[3,2-D]imidazole

Intermolecular reactions, such as coupling and condensation reactions, provide another avenue for the synthesis of the this compound core. These reactions typically involve the formation of one or more key bonds between two different molecular fragments.

The condensation of aminopyrrolines with halocarbonyl compounds is a known method for forming the pyrrolo[1,2-a]imidazole scaffold, although it may not always result in high yields. nih.gov A similar strategy could be envisioned starting from a 2-amino-pyrrolo[2,3-d]imidazole and a suitable α-haloketone.

Furthermore, acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines have been shown to produce benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a double cyclodehydration and aromatization process. rsc.org This suggests that a similar acid-catalyzed condensation between a functionalized pyrrole and an aminodihydroimidazole could potentially lead to the desired tricyclic system. The Claisen-Schmidt condensation has also been utilized in the synthesis of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, indicating the utility of condensation reactions in functionalizing pre-formed imidazole rings. scirp.org

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective bond formations. The synthesis of the this compound core and its analogs would likely benefit from the application of various catalytic systems.

Transition metals, particularly palladium and copper, are widely used in the synthesis of nitrogen-containing heterocycles. Copper-catalyzed reactions are prevalent in the synthesis of imidazo[1,2-a]pyridines and related fused imidazoles. rsc.orgnanobioletters.comnih.govorganic-chemistry.org For instance, copper silicate has been used as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from 2-aminopyridine and substituted phenacyl bromides. nanobioletters.com Copper(II) salts have also been used to catalyze the three-component reaction of dihydroimidazole, dimethyl acetylenedicarboxylate, and ethyl diazoacetate to form a substituted pyrrolo[1,2-a]imidazole, albeit in low yield. nih.gov

Palladium-catalyzed reactions are also well-established for the synthesis of fused imidazole systems. semanticscholar.org These reactions often involve cross-coupling and C-H activation steps to form new carbon-carbon and carbon-nitrogen bonds. A review on the transition-metal-catalyzed synthesis of imidazopyridines highlights numerous examples of both copper and palladium catalysis. nih.gov

The application of these transition metal-catalyzed methods to the synthesis of this compound could involve, for example, a palladium-catalyzed intramolecular C-N coupling of a suitably functionalized pyrrolo[2,3-d]imidazole.

Catalyst Reaction Type Potential Application
Copper(I) or Copper(II) salts Condensation/Cyclization Formation of the imidazole ring from an amino-pyrrolo[2,3-d]imidazole and a carbonyl compound.
Palladium(0) or Palladium(II) complexes Intramolecular C-N coupling Cyclization of a halo-substituted N-allyl-pyrrolo[2,3-d]imidazole.

Acid catalysis is a fundamental tool in organic synthesis, particularly for reactions involving carbonyl compounds and imines. Both Lewis and Brønsted acids can be employed to promote cyclization and condensation reactions leading to the formation of heterocyclic rings.

Brønsted acids, such as p-toluenesulfonic acid, have been shown to catalyze the multicomponent reaction of vinyl azides with aromatic aldehydes and aromatic amines to produce 1,2,5-trisubstituted imidazoles. acs.org Benzoic acid has been used as a catalyst in the synthesis of a tetrahydro-pyrrolo[1,2-a]imidazol-2(3H)-one. nih.gov The GBB reaction for the synthesis of imidazo[1,2-a]pyridines is also typically acid-catalyzed. nih.gov

Lewis acids can also play a crucial role in activating substrates for nucleophilic attack. For example, Lewis acids catalyze the cyclization of methyl phenyldiazoacetates with an ortho-imino group to give 2,3-substituted indoles. In the context of this compound synthesis, an acid catalyst could be used to promote the intramolecular cyclization of a precursor containing both the pyrrole and imidazole moieties, or to facilitate a condensation reaction to form one of the heterocyclic rings.

Organocatalysis and Metal-Free Methodologies for Pyrrolo[1,2-a]imidazole Precursors

The construction of the pyrrolo[1,2-a]imidazole scaffold often relies on the strategic synthesis of its constituent pyrrole and imidazole precursors. In recent years, organocatalysis and metal-free approaches have gained prominence, offering sustainable and efficient alternatives to traditional metal-catalyzed reactions for the synthesis of these vital heterocyclic building blocks.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has proven to be a powerful tool. For the synthesis of polysubstituted pyrroles, a key precursor, metal-free methods are particularly attractive. One such approach involves an iodine-catalyzed multicomponent reaction that proceeds under solvent-free conditions, allowing for the clean preparation of various pyrrole derivatives. researchgate.net Similarly, a transition metal-free, one-pot reaction between secondary alcohols and 2-aminoalcohols can yield substituted NH-pyrroles through an Oppenauer oxidation, using the inexpensive organic molecule benzophenone as the reagent. organic-chemistry.org Visible light-driven, metal-free routes employing benzophenone as a photocatalyst have also been developed to create highly substituted pyrroles via C–H functionalization under solvent-free conditions. rsc.org

For the imidazole component, particularly the crucial 2-aminoimidazole moiety, greener synthetic routes have been developed. An efficient one-pot, two-step synthesis from α-chloroketones and guanidine derivatives can be achieved using deep eutectic solvents (DESs) like choline chloride-glycerol or choline chloride-urea. mdpi.comnih.gov These DESs act as "green" and non-volatile reaction media, significantly reducing reaction times compared to conventional organic solvents and allowing for simpler product isolation. mdpi.com Imidazole itself has been employed as an organocatalyst in multicomponent reactions to build other complex heterocyclic systems, highlighting the versatility of these molecules in promoting metal-free transformations. ias.ac.in

The table below summarizes selected organocatalytic and metal-free methods for the synthesis of key precursors to the pyrrolo[1,2-a]imidazole core.

PrecursorMethodCatalyst/ReagentConditionsKey Advantages
Polysubstituted PyrrolesMulticomponent ReactionIodineSolvent-freeClean reaction, simple extraction
Substituted NH-PyrrolesOppenauer OxidationBenzophenoneMetal-free, One-potInexpensive reagent, mild conditions
Highly Substituted PyrrolesPhotocatalysisBenzophenoneVisible light, Solvent-freeHigh yields, structural variety
2-AminoimidazolesHeterocyclodehydrationNone (DES medium)Deep Eutectic Solvent (DES)Green solvent, reduced time, high yield

Regioselectivity and Stereoselectivity Control in Pyrrolo[1,2-a]imidazole Formation

Achieving control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like pyrrolo[1,2-a]imidazoles, as the specific arrangement of atoms dictates the compound's biological activity and physical properties.

Regioselectivity , or the control of which position on a molecule reacts, is a key challenge in the cyclization steps that form the fused ring system. A concise and efficient synthesis of pyrrolo[1,2-a]imidazoles has been developed through highly regioselective aza-ene additions and cyclic–condensation reactions of heterocyclic ketene aminals with acrylate derivatives under catalyst-free conditions. rsc.orgresearchgate.net This method provides excellent control over the final arrangement of substituents. Another strategy involves the condensation of aminopyrrolines with halocarbonyl compounds. For instance, reacting 3,4-dihydro-2H-pyrrol-5-amine with α-phenacyl bromides typically leads to the formation of 3-substituted pyrrolo[1,2-a]imidazoles. nih.gov However, subtle changes in reactants can alter the outcome; the reaction with a pyridyl bromo ketone under heating resulted in the isomeric 2-substituted product, albeit in a low yield, demonstrating the delicate control required. nih.gov

Stereoselectivity , the control over the three-dimensional orientation of atoms, is crucial for producing specific enantiomers or diastereomers. For saturated or partially saturated pyrrolo[1,2-a]imidazole rings, stereocontrol is a significant focus. An enantioselective intramolecular cyclization of N-alkenyl-substituted imidazoles has been achieved using a Nickel-Aluminum bimetallic system. nih.gov The stereochemical outcome of this reaction was decisively controlled by the use of a chiral phosphorus-containing ligand (SPO), which allowed for the synthesis of pyrrolo[1,2-a]imidazoles with a defined β-stereocenter. nih.gov

Furthermore, stereoselective synthesis of related pyrrolo[1,2-c]imidazol-3-ones has been accomplished through the diastereoselective or enantioselective lithiation of the parent compound, followed by quenching with an electrophile. acs.orgacs.org The choice of a chiral ligand, such as (-)-sparteine, during the lithiation step was critical for inducing high enantioselectivity (up to 81% ee). acs.org These methods provide access to enantiomerically enriched annulated chiral imidazolium salts, which are valuable as precursors to N-heterocyclic carbene (NHC) organocatalysts. acs.orgacs.org

The following table highlights key findings in controlling selectivity during the formation of the pyrrolo[1,2-a]imidazole ring system.

Selectivity TypeMethodKey Reagents/CatalystsOutcome
RegioselectivityAza-ene addition & CyclocondensationHeterocyclic ketene aminals, Acrylate derivativesHigh regioselectivity for specific isomers
RegioselectivityCondensation3,4-dihydro-2H-pyrrol-5-amine, α-Bromo ketonesPredominantly 3-substituted products
EnantioselectivityIntramolecular CyclizationNi-Al bimetallic system, Chiral SPO ligandFormation of β-stereocenter with high control
EnantioselectivityLithiation-Quenchi-PrLi, (-)-sparteineEnantiomeric ratio of 90.5:9.5 (81% ee)

Sustainable and Green Chemistry Approaches to Pyrrolo[1,2-a]imidazole Synthesis

In line with the principles of green chemistry, modern synthetic strategies aim to minimize environmental impact by using safer solvents, reducing energy consumption, and improving atom economy. The synthesis of pyrrolo[1,2-a]imidazoles and their analogs has benefited significantly from such approaches.

A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives. Water has emerged as a solvent of choice for many heterocyclic syntheses. An eco-friendly, three-component reaction for producing pyrroloimidazole derivatives has been developed using ninhydrins, diamines, and activated acetylenic compounds in an aqueous medium at room temperature. nih.gov This method not only avoids organic solvents but also offers high yields and straightforward execution. nih.gov Ultrasound-assisted synthesis in water has also been employed for the three-component condensation reactions to produce pyrrole derivatives, with reactions proceeding rapidly and in high yields. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, as it can dramatically reduce reaction times and energy consumption compared to conventional heating. pensoft.net The synthesis of 2,3-disubstituted pyrrolo[1,2-а]imidazoles has been achieved through a one-pot, three-component condensation of aryl 1,2-diketones, L-proline, and ammonium acetate, with a microwave-modified method proving highly effective. nih.gov Microwave irradiation has also been successfully applied to the synthesis of various pyrrole precursors, often under solvent-free conditions or in the presence of green catalysts, leading to good yields in minutes rather than hours. pensoft.netbeilstein-journals.org

Developing catalyst-free reactions is another important green objective. A concise and efficient synthesis of pyrrolo[1,2-a]imidazoles was achieved through regioselective aza-ene additions and cyclic–condensation reactions under catalyst-free conditions, simplifying the procedure and purification process. rsc.org

The table below details several green chemistry approaches applied to the synthesis of the pyrrolo[1,2-a]imidazole scaffold and its precursors.

Green ApproachSpecific MethodReaction ComponentsSolvent/ConditionsKey Advantages
Use of Green SolventMulticomponent ReactionNinhydrins, diamines, acetylenic compoundsWater, Room temperatureEnvironmentally friendly, high yields
Energy EfficiencyMicrowave-Assisted SynthesisAryl 1,2-diketones, L-proline, NH₄OAcMicrowave irradiationRapid reaction times, high efficiency
Catalyst-Free ConditionsAza-ene/CyclocondensationHeterocyclic ketene aminals, acrylate derivativesCatalyst-freeSimplified procedure, easy work-up
Alternative Energy SourceUltrasound-Assisted SynthesisArylglyoxals, β-dicarbonyls, ammonium acetateWater, Ultrasonic irradiationRapid, high yields, green solvent

Chemical Reactivity and Transformation Studies of Imidazo 1,2 a Pyrrolo 3,2 D Imidazole Scaffolds

Electrophilic Substitution Reactions on the Imidazo[1,2-A]pyrrolo[3,2-D]imidazole System

The inherent electronic nature of the fused imidazole (B134444) and pyrrole (B145914) rings dictates the regioselectivity of electrophilic substitution reactions. In a related system, the 1H-imidazo[1,2-a]pyrrolo[3,2-e]pyridine, electrophilic substitution readily occurs at the 3-position. When this position is blocked, substitution takes place at the 8-position rsc.org. This suggests that the electron-rich pyrrole moiety significantly influences the reactivity of the fused system.

For the analogous 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system, nitration has been successfully carried out to introduce a nitro group onto the imidazole ring. Specifically, the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles yields the corresponding 3-nitro derivatives researchgate.net. This highlights the susceptibility of the C3 position of the imidazole ring to electrophilic attack.

Table 1: Electrophilic Substitution Reactions on Related Imidazo[1,2-a]pyrrolo Systems
SystemReactionReagentsPosition of SubstitutionReference
1H-imidazo[1,2-a]pyrrolo[3,2-e]pyridineGeneral Electrophilic SubstitutionNot specified3-position (preferred), 8-position (if 3-position is blocked) rsc.org
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoleNitrationNot specified3-position researchgate.net

Nucleophilic Additions and Substitutions on the Fused Ring System

Nucleophilic attack on the this compound system is generally less facile unless the ring is activated by electron-withdrawing groups. However, the introduction of a good leaving group allows for nucleophilic substitution to occur. The reactivity of the imidazole ring towards nucleophiles can be enhanced by quaternization of one of the nitrogen atoms. For instance, 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles react with various alkylating reagents to form quaternary imidazolium salts nih.govnih.gov. These salts can then potentially undergo further nucleophilic substitution reactions.

Computational studies on the nucleophilic substitution reaction of imidazole with 2-bromo-1-arylethanone derivatives provide insights into the reactivity of the imidazole nitrogen as a nucleophile in the formation of fused systems cumhuriyet.edu.trsemanticscholar.org. While this is a synthesis reaction rather than a substitution on a pre-formed fused ring, it underscores the nucleophilic character of the imidazole nitrogen that drives the formation of such scaffolds.

Oxidative and Reductive Transformations of the this compound Framework

The stability of the aromatic core of this compound suggests a general resistance to harsh oxidative and reductive conditions. However, specific transformations can be achieved under controlled conditions. For instance, a one-pot tandem approach involving a Zn/H₂O-mediated reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes has been developed to synthesize 5,6-dihydrobenzo nih.govresearchgate.netimidazo[1,2-c]quinazolines, a related fused imidazole system nih.gov. This indicates that reductive methodologies can be effectively employed to construct and potentially modify such heterocyclic frameworks.

Functionalization Strategies for this compound Derivatives

The functionalization of the this compound scaffold is key to exploring its chemical space and developing derivatives with tailored properties. Strategies often involve the introduction of substituents onto the pre-formed heterocyclic core or the use of functionalized precursors in the synthesis.

One common strategy involves the Vilsmeier-Haack formylation, which has been applied to imidazo[1,2-a]pyridine (B132010) systems to introduce a carbaldehyde group, typically at the C3 position scirp.org. This aldehyde can then serve as a versatile handle for further transformations, such as Claisen-Schmidt condensations to form arylpropenone derivatives scirp.orgresearchgate.net.

Another approach is the direct C-H functionalization. Radical reactions, mediated by transition metals, photoredox catalysts, or metal-free oxidation, have emerged as powerful tools for the direct functionalization of related imidazo[1,2-a]pyridines rsc.org. These methods allow for the introduction of a wide range of functional groups at various positions on the heterocyclic core.

Table 2: Functionalization Reactions on Related Fused Imidazole Systems
SystemReactionReagents/ConditionsOutcomeReference
Imidazo[1,2-a]pyridineVilsmeier-Haack FormylationPOCl₃, DMFIntroduction of -CHO at C3 scirp.org
Imidazo[1,2-a]pyridine-3-carbaldehydeClaisen-Schmidt CondensationAcetophenone derivatives, baseFormation of 3-imidazo[1,2-a]pyridinyl-1-arylpropenones scirp.orgresearchgate.net
Imidazo[1,2-a]pyridinesRadical C-H FunctionalizationTransition metal catalysis, photocatalysis, or metal-free oxidationDirect introduction of various functional groups rsc.org

Ring Transformations and Rearrangement Studies Involving the this compound Nucleus

Ring transformations and rearrangements of the this compound nucleus are less commonly reported, indicating the general stability of this fused heterocyclic system. However, studies on related fused imidazoles demonstrate that under specific conditions, ring transformations can be induced. For example, a new synthetic route for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves the intramolecular ring transformation of γ-keto-oxazoles through treatment with hydrazine, followed by cyclodehydration rsc.org. While this is a synthetic route to a related scaffold, it showcases the possibility of forming the pyrrolo[1,2-a]imidazole core from a different heterocyclic precursor.

Another example is the synthesis of benzo[d]pyrrolo[1,2-a]imidazoles through an iminocyclopropane rearrangement of C-cyclopropylbenzimidazoles researchgate.net. These examples from related systems suggest that, with appropriately designed substrates, skeletal rearrangements could be a viable strategy for accessing novel derivatives of the this compound family.

Advanced Spectroscopic and Structural Elucidation of Imidazo 1,2 a Pyrrolo 3,2 D Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the Imidazo[1,2-A]pyrrolo[3,2-D]imidazole core and its derivatives, 1H and 13C NMR, along with two-dimensional techniques (COSY, HMQC, HMBC), are indispensable for assigning the specific chemical environment of each atom.

In related systems like 1H-imidazo[1,2-a]imidazole, proton (¹H) signals can be unambiguously assigned using a series of experiments. semanticscholar.org For instance, in derivatives such as 10-Fluoro-6-phenylbenzo semanticscholar.orgnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine, the proton signals appear in the aromatic region, with chemical shifts (δ) typically ranging from 6.20 to 7.64 ppm in CDCl₃. rsc.org The coupling constants (J values) provide critical information about the connectivity of adjacent protons. semanticscholar.org

Carbon (¹³C) NMR spectra provide information on all carbon atoms within the molecule. In the 10-Fluoro-6-phenyl derivative, carbon signals span from approximately 105.0 to 159.4 ppm. rsc.org The carbon attached to a fluorine atom exhibits a characteristic large coupling constant (e.g., ¹J(C-F) = 238.5 Hz), which is a key diagnostic feature. rsc.org In 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, the saturated pyrrole (B145914) ring carbons are observed at higher fields, while the imidazole (B134444) ring carbons are found at lower fields. nih.gov The precise assignment of all proton and carbon signals is typically achieved through a combination of 1D and 2D NMR experiments, which correlate connected atoms. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Related Fused Imidazole Derivative rsc.org (Data for 10-Fluoro-6-phenylbenzo semanticscholar.orgnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine in CDCl₃)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons6.20 - 7.64105.0 - 159.4
C-F Carbon-159.4 (d, J = 238.5 Hz)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For derivatives of the this compound family, techniques like Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) are commonly employed. rsc.org For example, the molecular formula of 6-(4-Chlorophenyl)benzo semanticscholar.orgnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine was confirmed by comparing the experimentally measured mass of its protonated ion ([M+H]⁺) with the theoretically calculated mass. The calculated m/z was 318.0793, while the found value was 318.0798, a difference of only 0.0005 Da, which is well within the accepted margin of error and confirms the formula C₁₉H₁₃ClN₃. rsc.org This high level of accuracy is essential for validating the identity of newly synthesized compounds. nih.govscirp.org

Table 2: HRMS Data for Representative Fused Imidazole Derivatives rsc.org

CompoundIonCalculated m/zFound m/z
6-(4-Chlorophenyl)benzo semanticscholar.orgnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine[M+H]⁺318.0793318.0798
10-Fluoro-6-phenylbenzo semanticscholar.orgnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine[M+Na]⁺324.0907324.0912
6-(4-Chlorophenyl)-9,10-difluorobenzo semanticscholar.orgnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine[M+H]⁺354.0604354.0608

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds (e.g., C-H, C=N, C=C).

Table 3: Key Infrared (IR) Absorption Frequencies for a Related Fused Imidazole System researchgate.net (Data for a 3a-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-1,3a-dihydrobenzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazole-10-carboxamide derivative)

Vibrational ModeFrequency (cm⁻¹)
N-H Stretching3463, 3379
C=O Stretching (Amide)1658

Electronic Absorption (UV/Vis) and Fluorescence Spectroscopy for Chromophoric Characterization

Electronic absorption (UV/Vis) and fluorescence spectroscopy are used to characterize the chromophoric and fluorophoric properties of a molecule, which arise from its conjugated π-electron system. The fused aromatic rings of the this compound core constitute a significant chromophore.

Derivatives of this system, such as benzo semanticscholar.orgnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazines, typically exhibit absorption maxima (λ_abs) in the UV-A range, around 320–360 nm. nih.gov These absorptions correspond to π-π* and intramolecular charge-transfer (ICT) electronic transitions. nih.govnih.gov Upon excitation, many of these compounds exhibit fluorescence, with emission maxima (λ_em) often in the blue region of the visible spectrum (400–450 nm). nih.gov The specific absorption and emission wavelengths, as well as the fluorescence quantum yield, are highly sensitive to the electronic nature of substituents attached to the core structure and the solvent polarity. rsc.orgrsc.org

Table 4: Photophysical Properties of Representative Fused Imidazole Derivatives in DMSO rsc.orgnih.gov

Compound TypeAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)
Benzo semanticscholar.orgnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffold~320 - 360~400 - 450

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The structure of a derivative, 10-Fluoro-6-phenylbenzo semanticscholar.orgnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine, was definitively confirmed by X-ray crystallography. rsc.org The analysis revealed that the molecule crystallizes in an antiparallel arrangement with an intermolecular distance of 3.58 Å between adjacent planes. nih.gov Such analyses also provide crucial insights into intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing. nih.gov The data obtained, including lattice parameters and space group, are deposited in crystallographic databases for public access. rsc.orgmdpi.com

Table 5: Illustrative Parameters from a Single-Crystal X-ray Diffraction Analysis rsc.orgnih.govmdpi.com

ParameterDescriptionExample Finding
Crystal SystemThe basic geometric framework of the crystal.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/n
Bond Lengths/AnglesPrecise distances and angles between atoms.Confirms covalent structure.
Torsion AnglesDefines the conformation of the molecule.Torsion angle of 90.4° between rings.
Intermolecular InteractionsDescribes how molecules pack in the solid state.Antiparallel stacking with a 3.58 Å distance.

In-depth Computational and Theoretical Analysis of this compound Remains a Subject for Future Research

A comprehensive review of available scientific literature reveals a lack of specific computational and theoretical studies focused solely on the chemical compound this compound. While extensive research exists for structurally related heterocyclic systems, such as Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and various Pyrrolo[1,2-a]imidazole isomers, the specific arrangement of the fused rings in this compound has not been the subject of dedicated computational investigation according to the search results.

The request for a detailed article covering quantum chemical calculations, reaction mechanism elucidation, conformational analysis, structure-reactivity relationships, and spectroscopic property prediction for this particular molecule cannot be fulfilled with scientific accuracy at this time. Generating such an analysis would require extrapolating data from different, albeit related, molecular structures, which would be scientifically unsound and misleading.

Research into analogous compounds demonstrates the utility of computational methods in understanding the electronic and structural properties of fused nitrogen-containing heterocycles. For instance, studies on Imidazo[1,2-a]pyrimidine derivatives have utilized Density Functional Theory (DFT) to determine Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and other quantum chemical parameters to predict their behavior and potential applications. nih.gov Similarly, computational analyses of Pyrrolo[1,2-a]imidazole and Imidazo[1,2-a]pyridine (B132010) derivatives have been instrumental in understanding their synthesis, reactivity, and biological activities. nih.govrsc.orgnih.govresearchgate.netresearchgate.net

These studies highlight the potential for future research. A dedicated computational analysis of this compound, following the outlined structure, would provide valuable insights into its unique properties. Such an investigation would involve:

Computational and Theoretical Investigations of Imidazo 1,2 a Pyrrolo 3,2 D Imidazole

Prediction of Spectroscopic Properties:Calculating theoretical NMR, IR, and UV-Vis spectra from first principles to aid in experimental characterization.

Currently, the absence of specific data for Imidazo[1,2-A]pyrrolo[3,2-D]imidazole prevents the creation of a detailed and accurate article as requested. The scientific community has yet to publish dedicated computational studies on this specific heterocyclic system.

Future Perspectives and Research Challenges for Imidazo 1,2 a Pyrrolo 3,2 D Imidazole Chemistry

Development of Highly Efficient, Selective, and Economical Synthetic Routes

A primary challenge in the advancement of imidazo[1,2-a]pyrrolo[3,2-d]imidazole chemistry is the development of synthetic routes that are not only efficient in terms of yield but also highly selective and economically viable. Current methods, while effective in academic settings, may not be suitable for large-scale production due to factors such as the use of expensive catalysts, harsh reaction conditions, or the generation of significant waste.

Future research should focus on the design of novel synthetic strategies that prioritize atom economy and the use of readily available, inexpensive starting materials. nih.gov Methodologies that proceed under mild, catalyst-free conditions would be particularly advantageous. rsc.org The exploration of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, could significantly improve efficiency and reduce purification steps. nih.govrsc.org Furthermore, the development of green synthetic methods, utilizing environmentally benign solvents and reagents, is crucial for the sustainable production of these compounds. rsc.org

A key aspect of synthetic development will be achieving high regioselectivity in the construction of the fused ring system. rsc.org This is particularly important when synthesizing derivatives with specific substitution patterns to modulate their biological or material properties. Strategies that allow for precise control over the placement of functional groups will be essential for systematic structure-activity relationship (SAR) studies.

Investigation of Unexplored Reactivity Patterns and Chemical Transformations

The chemical reactivity of the this compound core remains largely unexplored. A thorough investigation into its reactivity patterns and the development of novel chemical transformations are critical for expanding the accessible chemical space of its derivatives. Understanding the electronic and steric properties of the heterocyclic system will enable the prediction and exploitation of its reactivity.

Future research should systematically explore various types of reactions, including:

Electrophilic and Nucleophilic Substitutions: Determining the preferred sites for substitution on the fused ring system will allow for the introduction of a wide range of functional groups.

Cycloaddition Reactions: The potential of the this compound scaffold to participate in cycloaddition reactions could lead to the synthesis of more complex polycyclic structures. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling methodologies would provide a powerful tool for the late-stage functionalization of the core structure, enabling the rapid synthesis of compound libraries for screening.

Radical Reactions: Investigating the behavior of the this compound system under radical conditions could open up new avenues for functionalization. rsc.org

The discovery of novel rearrangements or ring-transformation reactions involving this scaffold could also lead to the synthesis of unique and valuable heterocyclic systems. nih.govrsc.org A comprehensive understanding of the reactivity will be instrumental in the design and synthesis of derivatives with tailored properties.

Rational Design of this compound Derivatives for Specific Technological Applications

The rational design of this compound derivatives with specific technological applications is a major goal for future research. This requires a deep understanding of the structure-activity relationships (SAR) that govern their biological and material properties. researchgate.nettandfonline.commdpi.com By systematically modifying the core structure and observing the resulting changes in activity, researchers can identify key structural features responsible for desired effects.

For medicinal chemistry applications, this involves designing compounds that can selectively interact with specific biological targets. nih.gov For instance, derivatives could be designed as inhibitors of enzymes implicated in disease or as ligands for specific receptors. nih.gov The introduction of various substituents can modulate properties such as solubility, metabolic stability, and cell permeability, which are crucial for drug development.

In the realm of materials science, the design of derivatives with specific optical or electronic properties is a key objective. nih.govrsc.org For example, compounds could be engineered for use in organic light-emitting diodes (OLEDs) or as fluorescent probes for bioimaging. nih.gov The strategic placement of electron-donating and electron-withdrawing groups can be used to tune the photophysical properties of the molecules.

A significant challenge in this area is the development of predictive models that can guide the design process and reduce the need for extensive empirical screening.

Advanced In Silico Approaches for Novel Compound Discovery and Optimization

Advanced in silico approaches, including computational chemistry and molecular modeling, will play an increasingly important role in the discovery and optimization of novel this compound derivatives. frontiersin.orgnih.govnih.gov These methods can provide valuable insights into the electronic structure, conformation, and reactivity of these molecules, complementing experimental studies. openpharmaceuticalsciencesjournal.comresearchgate.net

Key areas where in silico approaches can make a significant impact include:

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against biological targets to identify potential hits for further experimental investigation.

Molecular Docking: This technique can be used to predict the binding mode of derivatives to target proteins, providing a basis for understanding their mechanism of action and for designing more potent and selective compounds. nih.govrsc.org

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate various molecular properties, such as electronic energies, orbital distributions, and electrostatic potentials, which can help in understanding reactivity and predicting photophysical properties. nih.govscielo.br

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of this compound derivatives and their interactions with biological macromolecules or in different solvent environments. nih.gov

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. rsc.orgsemanticscholar.org

The integration of these computational tools into the research workflow will accelerate the discovery and optimization of promising this compound-based compounds.

Scalability and Industrial Relevance of Promising Synthetic Methodologies

For any promising this compound derivative to have a real-world impact, its synthesis must be scalable and industrially relevant. nanobioletters.com Synthetic routes developed in academic laboratories often use conditions and reagents that are not practical or economical for large-scale production. Therefore, a significant research challenge is the development of methodologies that can be readily translated to an industrial setting.

This requires a focus on several key factors:

Cost-Effectiveness: The use of inexpensive and readily available starting materials and reagents is paramount.

Process Safety: The synthetic route should avoid the use of hazardous reagents and extreme reaction conditions.

Purification: The purification of the final product should be straightforward and avoid the use of costly chromatographic methods.

Waste Reduction: The synthesis should be designed to minimize the generation of waste, in line with the principles of green chemistry.

Collaboration between academic researchers and industrial chemists will be crucial in addressing these challenges and ensuring that promising discoveries can be translated into tangible products. The development of robust and scalable synthetic processes will be a critical step in unlocking the full technological potential of the this compound scaffold.

Q & A

Q. What are the most common synthetic routes for constructing the pyrrolo[1,2-a]imidazole scaffold?

The pyrrolo[1,2-a]imidazole framework is typically synthesized via annulation reactions , where either the imidazole or pyrrole ring is built onto the pre-existing heterocycle. For example, condensation of aminopyrrolines with halocarbonyl compounds can form the scaffold, though yields may vary significantly depending on substituents (e.g., pyridyl bromo ketones yielded only 14% under heated DMF/Na₂CO₃ conditions) . Alternative approaches include one-pot multicomponent reactions , such as combining 2-aminobenzimidazole, aldehydes, and ethyl 3-oxo hexanoate with catalytic dimethylformamide, which improves efficiency and reduces isolation steps .

Q. What analytical techniques are essential for characterizing imidazo[1,2-a]pyrrolo[3,2-d]imidazole derivatives?

Structural elucidation requires a combination of FT-IR (to confirm functional groups), ¹H/¹³C NMR (to map proton and carbon environments), mass spectrometry (for molecular weight confirmation), and elemental analysis (to verify purity). Advanced derivatives may require X-ray crystallography for unambiguous stereochemical assignment .

Q. How can researchers mitigate safety risks when handling pyrroloimidazole derivatives?

Key precautions include:

  • Using explosion-proof equipment due to flammability risks.
  • Avoiding inhalation/contact via gloves, goggles, and fume hoods .
  • Storing compounds in dry, corrosion-resistant containers away from light and moisture . Emergency protocols (e.g., skin/eye rinsing) should align with material safety data sheets.

Advanced Research Questions

Q. How can reaction yields for pyrroloimidazole synthesis be optimized when facing low efficiency?

Low yields often stem from steric hindrance or unstable intermediates. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to EtOAc .
  • Catalyst screening : Bases like Na₂CO₃ or K₂CO₃ can facilitate deprotonation steps.
  • Temperature control : Heating (e.g., 80–100°C) may accelerate cyclization but risks side reactions . Systematic factorial design experiments can identify critical variables (e.g., solvent, catalyst ratio) .

Q. What computational tools are effective in designing novel pyrroloimidazole derivatives with targeted properties?

Quantum chemical calculations (e.g., DFT) enable reaction path searching to predict feasible synthetic routes. The ICReDD approach integrates computational modeling with experimental data to narrow optimal conditions, reducing trial-and-error cycles. For example, transition-state analysis can identify energy barriers in annulation steps .

Q. How should contradictory data on biological activity of pyrroloimidazoles be analyzed?

Discrepancies may arise from assay variability or substituent effects. Researchers should:

  • Replicate studies under standardized conditions (e.g., cell lines, dosage).
  • Perform SAR (Structure-Activity Relationship) analysis to isolate functional group contributions.
  • Use docking simulations to evaluate binding affinities against target proteins (e.g., kinases) .

Q. What methodologies are used to evaluate the pharmacological potential of pyrroloimidazole derivatives?

Beyond synthesis, in vitro screening (e.g., enzyme inhibition assays) and in vivo models (e.g., rodent neurobehavioral tests) are critical. For anxiolytic or cardiovascular activity, dose-response curves and toxicity profiling (e.g., LD₅₀) should be prioritized .

Data Contradiction and Mechanistic Insights

Q. Why do annulation reactions of aminopyrrolines with bromo ketones show inconsistent yields?

Evidence from Scheme 1 () highlights that electron-deficient aryl groups (e.g., pyridyl) reduce reactivity due to poor nucleophilicity. Steric effects in bulkier substrates may also impede ring closure. Mechanistic studies (e.g., monitoring intermediates via LC-MS) can clarify bottlenecks .

Q. How do hydrogenation levels (di-, tetra-, perhydro) impact pyrroloimidazole applications?

Partial hydrogenation enhances stability for use in ionic liquids or catalysis , while perhydro derivatives are explored for drug delivery due to improved solubility. The degree of saturation alters π-π stacking and H-bonding capacity, affecting biological interactions .

Methodological Resources

  • Synthetic Protocols : Review cyclocondensation and cycloaddition strategies (110 references) .
  • Safety Guidelines : Follow OSHA-compliant handling procedures for reactive intermediates .
  • Computational Design : Utilize ICReDD’s reaction path search tools for accelerated discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.